molecular formula C12H15BClFO2 B3024585 2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-83-1

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3024585
CAS No.: 627525-83-1
M. Wt: 256.51 g/mol
InChI Key: XJZYKURDYQAGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively. This compound belongs to the arylboronate ester class, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and drug discovery. Its synthesis typically involves borylation of halogenated aryl precursors via transition-metal-catalyzed C–H activation or Miyaura borylation .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYKURDYQAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 627525-83-1) is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxaborolane core, which is known for its reactivity and ability to form stable complexes with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H15BClF O2
  • Molecular Weight: 256.51 g/mol
  • Purity: Typically around 95% to 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within the body. Notably:

  • Inhibition of Kinases: The compound has shown potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .
  • Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Recent investigations into the biological effects of this compound have yielded promising results:

  • DYRK1A Inhibition Studies:
    • A study utilized computational docking methods to assess the binding affinity of this compound to DYRK1A. Results indicated strong binding interactions with key residues in the active site .
    • Subsequent enzymatic assays confirmed nanomolar-level inhibitory activity against DYRK1A.
  • Anti-inflammatory Effects:
    • In vitro experiments demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in BV2 microglial cells stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
DYRK1A InhibitionNanomolar-level inhibition
Antioxidant ActivityReduction in oxidative stress
Anti-inflammatoryDecreased cytokine levels in microglial cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Table 1: Comparison of Halogenated Analogues
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Notes Reference
2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 4-Cl, 3-F C₁₂H₁₄BClFO₂ 272.51 Cross-coupling reactions; medicinal chemistry intermediates
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F C₁₂H₁₅BFO₂ 236.06 High Suzuki reactivity due to electron-withdrawing F
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-F, 5-CH₃ C₁₃H₁₅BClFO₂ 270.54 Enhanced steric hindrance; potential anticancer applications
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 273.96 Lower solubility in polar solvents; stable under acidic conditions

Key Findings :

  • Electron-withdrawing effects: The 4-Cl and 3-F groups in the target compound enhance electrophilicity at the boron center, improving reactivity in cross-coupling reactions compared to non-halogenated analogues .
  • Steric effects : Compounds with bulky substituents (e.g., 5-CH₃ in ) exhibit reduced reaction rates in Suzuki couplings due to steric hindrance.

Methoxy- and Hydroxymethyl-Substituted Analogues

Table 2: Oxygen-Functionalized Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Notes Reference
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) 4-Cl, 3-B(OH)₂, CH₂OH C₁₃H₁₇BClO₃ 281.53 Intermediate for fluorescent probes; 90% synthesis yield
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OCH₃ C₁₃H₁₉BO₃ 246.10 Electron-donating OCH₃ group stabilizes boron center; used in OLED materials

Key Findings :

  • Hydroxymethyl group : Compound 2d shows versatility in post-functionalization (e.g., esterification) due to the –CH₂OH group.
  • Methoxy substitution : The 4-OCH₃ group increases solubility in organic solvents but reduces electrophilicity compared to halogenated analogues .

Heteroaromatic and Cyclic Substituents

Table 3: Non-Phenyl Analogues
Compound Name Core Structure Molecular Formula Molecular Weight Key Applications/Reactivity Notes Reference
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene C₁₀H₁₄BClO₂S 244.55 Conjugated polymers; semiconductor research
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene + cyclopropoxy C₂₁H₂₆BO₃ 340.24 Anticancer agent targeting glycolysis in prostate cancer

Key Findings :

  • Thiophene derivatives : Exhibit unique electronic properties for optoelectronic applications but lower thermal stability compared to phenylboronates .
  • Naphthalene derivatives : The extended π-system in enhances binding affinity to biological targets, as demonstrated in prostate cancer studies.

Isomeric and Steric Variants

Table 4: Positional Isomers and Steric Variants
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Applications/Reactivity Notes Reference
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Cl, 2-CH₃ C₁₃H₁₇BClO₂ 254.54 26% yield in synthesis; moderate reactivity in coupling
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, 3-cyclopropyl C₁₅H₂₀BClO₂ 278.58 Increased steric bulk; potential for chiral synthesis

Key Findings :

  • Positional isomerism : The a-isomer shows lower synthetic yield compared to para-substituted derivatives, likely due to steric clashes during borylation.
  • Cyclopropyl groups : Introduce conformational rigidity, useful in asymmetric catalysis .

Q & A

Q. How do solvent effects modulate boron-leaving group interactions in nucleophilic substitution?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating substitution. Use linear free-energy relationships (LFERs) with Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. Confirm via ¹⁸O isotopic labeling in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.